1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride
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Overview
Description
1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a tert-butylcyclohexyl group, a morpholine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the tert-butylcyclohexyl group: This can be achieved by hydrogenation of 4-tert-butylphenol in the presence of a catalyst such as rhodium on carbon or Raney nickel.
Attachment of the morpholine ring: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Formation of the propanol moiety: This can be done by reacting the intermediate with a suitable alcohol, followed by hydrochloride formation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts such as palladium on carbon or Raney nickel.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: Used in fragrances and has a similar cyclohexyl structure.
Morpholine derivatives: Various morpholine-containing compounds are used in pharmaceuticals and agrochemicals.
Uniqueness
1-(4-Tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride is unique due to its combination of a tert-butylcyclohexyl group and a morpholine ring, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.ClH/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18;/h14-16,19H,4-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMJUHZBEBYXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC(CN2CCOCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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